molecular formula C9H11NO2 B2697172 3-amino-3,4-dihydro-2H-chromen-7-ol CAS No. 750515-70-9

3-amino-3,4-dihydro-2H-chromen-7-ol

Cat. No.: B2697172
CAS No.: 750515-70-9
M. Wt: 165.192
InChI Key: PFNVSBUBALVUOJ-UHFFFAOYSA-N
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Description

3-amino-3,4-dihydro-2H-chromen-7-ol is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3,4-dihydro-2H-chromen-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehyde with an amine in the presence of a catalyst. The reaction is usually carried out under reflux conditions with ethanol as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored .

Chemical Reactions Analysis

Types of Reactions

3-amino-3,4-dihydro-2H-chromen-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-3,4-dihydro-2H-chromen-7-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-amino-3,4-dihydro-2H-chromen-7-ol involves its interaction with specific molecular targets. It can inhibit enzymes or interact with receptors, leading to various biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-7-(diethylamino)-2H-chromen-2-one
  • 2,2-dimethyl-3,4-dihydro-2H-chromen-4-ylamine hydrochloride
  • 7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde

Uniqueness

3-amino-3,4-dihydro-2H-chromen-7-ol stands out due to its unique combination of an amino group and a hydroxyl group on the chromene ring. This structural feature contributes to its diverse reactivity and wide range of applications .

Properties

IUPAC Name

3-amino-3,4-dihydro-2H-chromen-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-2,4,7,11H,3,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNVSBUBALVUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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